Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one
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Overview
Description
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one typically involves multiple steps, starting from simpler precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one can be compared with other similar compounds, such as:
- (3aR,4R,7R,8aS)-4,9,9-Trimethyl-1-methylene-4,5,6,7,8,8a-hexahydro-1H-3a,7-methanoazulene
- (3R,3aR,7R,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulene
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific bicyclic structure and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[(3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepin-6-yl]ethanone |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-4-2-9-6-11-7-10(9)3-5-12/h9-11H,2-7H2,1H3/t9-,10+ |
InChI Key |
LWNZPPREVFPPPF-AOOOYVTPSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@H]2CNC[C@@H]2CC1 |
Canonical SMILES |
CC(=O)N1CCC2CNCC2CC1 |
Origin of Product |
United States |
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